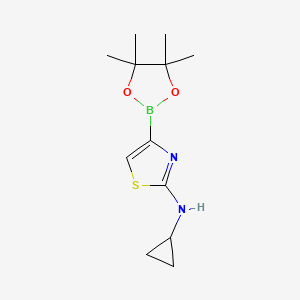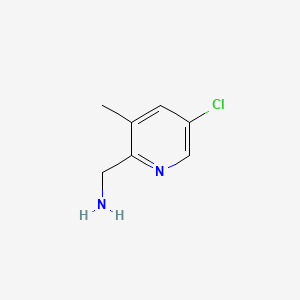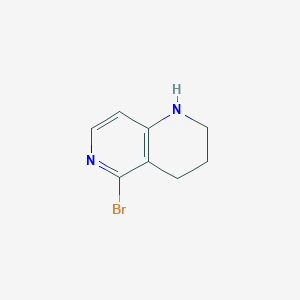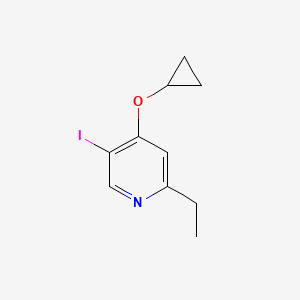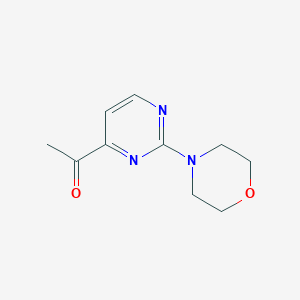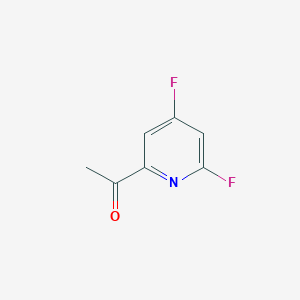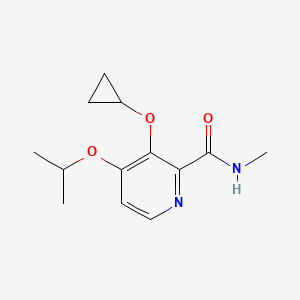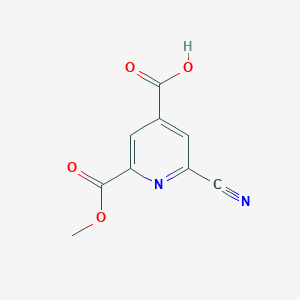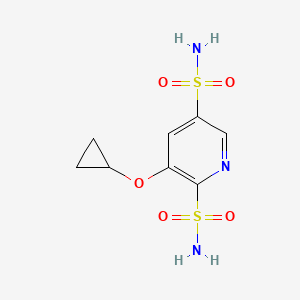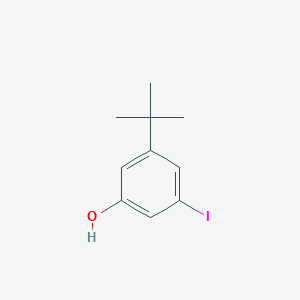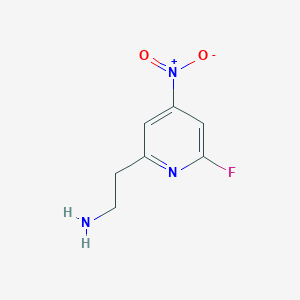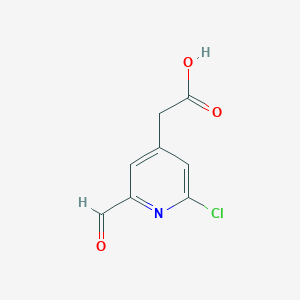
(2-Chloro-6-formylpyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-formylpyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and an acetic acid moiety attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
準備方法
The synthesis of (2-Chloro-6-formylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by formylation and subsequent acetic acid addition. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including the use of protective groups and purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality .
化学反応の分析
(2-Chloro-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(2-Chloro-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
類似化合物との比較
(2-Chloro-6-formylpyridin-4-YL)acetic acid can be compared with other pyridine derivatives, such as:
2-(Pyridin-4-yl)acetic acid: Lacks the chloro and formyl groups, making it less reactive in certain chemical reactions.
2-(2-Chloro-6-formylpyridin-4-yl)acetic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in research .
特性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
2-(2-chloro-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13) |
InChIキー |
KZPRNUFKPOUEGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


